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molecular formula C12H14N4O3 B8335168 2,4-Bis(acrylamido)-6-ethoxypyrimidine

2,4-Bis(acrylamido)-6-ethoxypyrimidine

Cat. No. B8335168
M. Wt: 262.26 g/mol
InChI Key: LCWCVGYESIMHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750090B2

Procedure details

1.54 g (10 mmols) of the product obtained by the procedure described in (1b) are reacted with 1.8 mL of acryloyl chloride, in the presence of 4.2 mL of triethylamine in 100 mL of tetrahydrofuran. The addition is performed dropwise and under cooling in an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is evaporated under vacuum and then 100 mL of water are added to the solid residue to dissolve the TEA.HCl salt. The mixture is then extracted with 3×100 mL CHCl3, the organic phases are combined, dried over MgSO4 and the solvent is finally evaporated in vacuo. A white solid is finally obtained and there is no need for further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1.[C:12](Cl)(=[O:15])[CH:13]=[CH2:14].C(N(CC)CC)C.[O:24]1C[CH2:27][CH2:26][CH2:25]1>>[C:12]([NH:1][C:2]1[N:7]=[C:6]([NH:8][C:25](=[O:24])[CH:26]=[CH2:27])[CH:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1)(=[O:15])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)OCC
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
ADDITION
Type
ADDITION
Details
100 mL of water are added to the solid residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the TEA
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with 3×100 mL CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is finally evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
A white solid is finally obtained
CUSTOM
Type
CUSTOM
Details
for further purification

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)NC1=NC(=CC(=N1)NC(C=C)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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